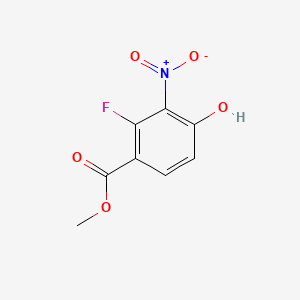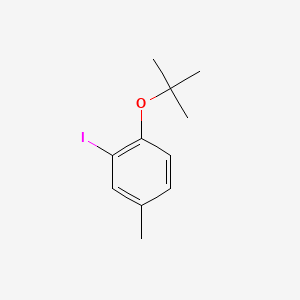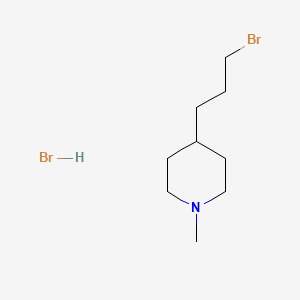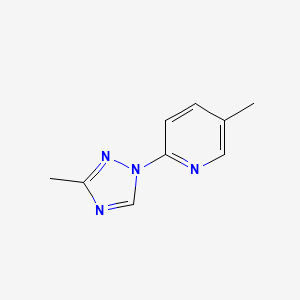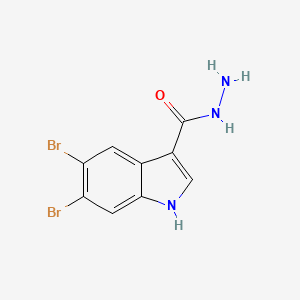
5,6-Dibromoindole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dibromoindole-3-carbohydrazide: is a brominated derivative of indole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the indole ring and a carbohydrazide group at the 3 position. The molecular formula of this compound is C9H7Br2N3O, and it has a molecular weight of 332.98 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromoindole-3-carbohydrazide typically involves the regioselective dibromination of methyl indole-3-carboxylate. The process begins with the treatment of methyl indole-3-carboxylate with bromine in acetic acid, resulting in the formation of methyl 5,6-dibromoindole-3-carboxylate. This intermediate is then subjected to a one-pot, microwave-mediated ester hydrolysis and decarboxylation to yield 5,6-dibromoindole .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 5,6-Dibromoindole-3-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 5 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the indole ring.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Condensation: Aldehydes or ketones in the presence of acidic or basic catalysts facilitate condensation reactions.
Major Products:
Substitution Products: Various substituted indoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the indole ring and carbohydrazide group.
Condensation Products: Hydrazones and hydrazides formed from the reaction with aldehydes and ketones.
科学的研究の応用
Chemistry: 5,6-Dibromoindole-3-carbohydrazide is used as a building block in the synthesis of more complex organic molecules. Its brominated structure allows for further functionalization, making it valuable in organic synthesis .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development. Brominated indoles have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of 5,6-Dibromoindole-3-carbohydrazide is not well-documented. its effects are likely mediated through interactions with biological macromolecules such as proteins and nucleic acids. The bromine atoms and carbohydrazide group may facilitate binding to specific molecular targets, leading to alterations in cellular processes and pathways.
類似化合物との比較
- 4-Bromoindole
- 6-Bromoindole
- 3,4-Dibromoindole
- 3,6-Dibromoindole
Comparison: 5,6-Dibromoindole-3-carbohydrazide is unique due to the presence of both bromine atoms at the 5 and 6 positions and the carbohydrazide group at the 3 position. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to other brominated indoles .
特性
分子式 |
C9H7Br2N3O |
|---|---|
分子量 |
332.98 g/mol |
IUPAC名 |
5,6-dibromo-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C9H7Br2N3O/c10-6-1-4-5(9(15)14-12)3-13-8(4)2-7(6)11/h1-3,13H,12H2,(H,14,15) |
InChIキー |
ZSTGYAIHTIIUFJ-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1Br)Br)NC=C2C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7'-Dichloro-2,2'-bithieno[3,2-b]pyridine](/img/structure/B13694856.png)
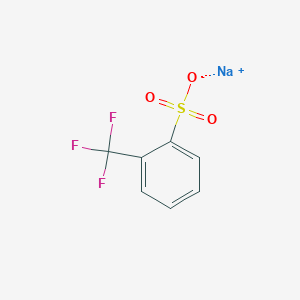
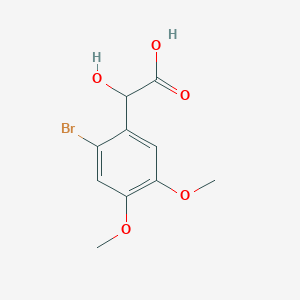
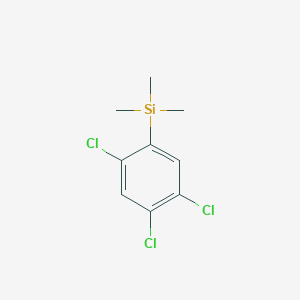

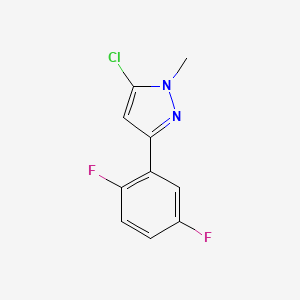

![6-Bromo-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13694902.png)
